molecular formula C18H21NO3 B14640903 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 55376-97-1

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B14640903
CAS No.: 55376-97-1
M. Wt: 299.4 g/mol
InChI Key: HMHBNLRDIVWWAX-UHFFFAOYSA-N
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Description

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative. Quinolones are a class of synthetic antibiotics known for their broad-spectrum antibacterial activity. This compound, with its unique cycloheptyl and methyl substitutions, is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of an aniline derivative with ethyl acetoacetate, followed by cyclization and oxidation steps. The specific conditions, such as temperature and solvents, can vary, but common reagents include acetic acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature control and solvent recycling, is crucial for maximizing yield and purity. Advanced techniques like continuous flow chemistry can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cycloheptyl substitution, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinolones. This structural variation can influence its binding affinity to bacterial enzymes and its overall antibacterial efficacy .

Properties

CAS No.

55376-97-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

6-cycloheptyl-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H21NO3/c1-19-11-15(18(21)22)17(20)14-10-13(8-9-16(14)19)12-6-4-2-3-5-7-12/h8-12H,2-7H2,1H3,(H,21,22)

InChI Key

HMHBNLRDIVWWAX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCC3)C(=O)O

Origin of Product

United States

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